molecular formula C12H15NO B3235020 1-Benzylpyrrolidine-2-carbaldehyde CAS No. 1353986-84-1

1-Benzylpyrrolidine-2-carbaldehyde

Cat. No.: B3235020
CAS No.: 1353986-84-1
M. Wt: 189.25 g/mol
InChI Key: DXBOOBQYMUBPPZ-UHFFFAOYSA-N
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Description

1-Benzylpyrrolidine-2-carbaldehyde is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-2-aminobutanal under acidic conditions. Another method includes the use of 1,3-dipolar cycloaddition reactions involving nitrone and olefin as reactants .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed:

    Oxidation: Formation of 1-benzylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-benzylpyrrolidine-2-methanol.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzylpyrrolidine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Benzylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyl group may facilitate binding to hydrophobic pockets within target molecules .

Comparison with Similar Compounds

    1-Benzylpyrrolidine-2-methanol: A reduced form of 1-Benzylpyrrolidine-2-carbaldehyde.

    1-Benzylpyrrolidine-2-carboxylic acid: An oxidized form of this compound.

    N-Benzylpyrrolidine: Lacks the aldehyde functional group.

Uniqueness: this compound is unique due to its combination of a benzyl group and an aldehyde functional group on a pyrrolidine ring. This structural arrangement imparts distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-benzylpyrrolidine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBOOBQYMUBPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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